molecular formula C29H30N8O2 B11519042 4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B11519042
M. Wt: 522.6 g/mol
InChI Key: GZKUZQJVTHZGMT-TWKHWXDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting with the preparation of the core triazine structure. The key steps include:

    Formation of the Triazine Core: The triazine core is typically synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydrazine Group: The hydrazine group is introduced through a condensation reaction with a hydrazine derivative.

    Attachment of the Benzylpiperidine and Methylphenyl Groups: These groups are attached through nucleophilic substitution reactions.

    Final Functionalization: The nitrophenylmethylidene group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and hydrazine moieties.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and the attached functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidin-4-ol: A related compound with a similar piperidine structure.

    (4-Benzylpiperidin-1-yl)-(4-butoxyphenyl)methanone: Another compound with a benzylpiperidine moiety.

Uniqueness

4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its triazine core, coupled with the benzylpiperidine and nitrophenylmethylidene groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C29H30N8O2

Molecular Weight

522.6 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-4-N-(4-methylphenyl)-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H30N8O2/c1-21-7-11-25(12-8-21)31-27-32-28(35-30-20-24-9-13-26(14-10-24)37(38)39)34-29(33-27)36-17-15-23(16-18-36)19-22-5-3-2-4-6-22/h2-14,20,23H,15-19H2,1H3,(H2,31,32,33,34,35)/b30-20+

InChI Key

GZKUZQJVTHZGMT-TWKHWXDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.